N'-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide
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Overview
Description
N’-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the nitrogen is bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond (C=N).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced hydrazones.
Substitution: Formation of substituted hydrazones or other derivatives.
Scientific Research Applications
N’-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.
Medicine: Explored for its pharmacological properties, including potential anticancer and antiviral activities.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the hydrazone moiety can interact with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methoxybenzohydrazide
Uniqueness
N’-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide is unique due to the presence of the cyano group, which can enhance its reactivity and biological activity. The cyano group can participate in additional interactions, making this compound potentially more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C17H15N3O |
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Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H15N3O/c18-12-15-6-8-16(9-7-15)13-19-20-17(21)11-10-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,20,21)/b19-13+ |
InChI Key |
JADBSPCJRDCYCY-CPNJWEJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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